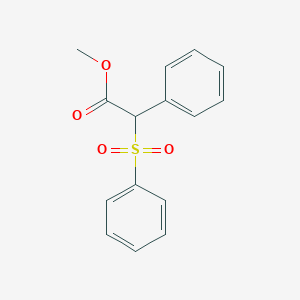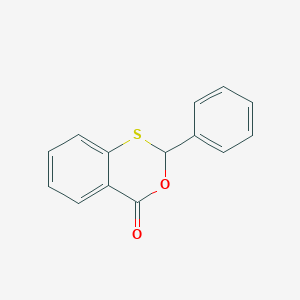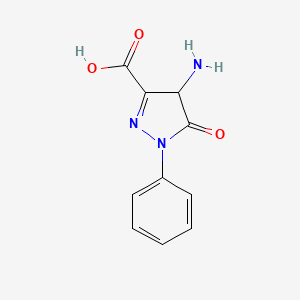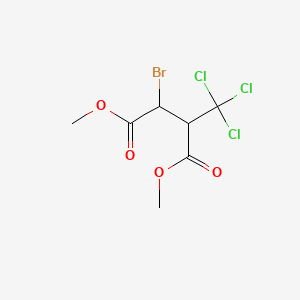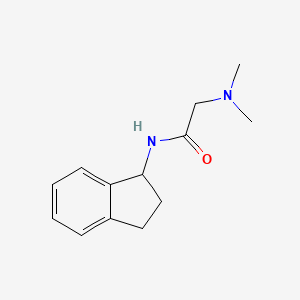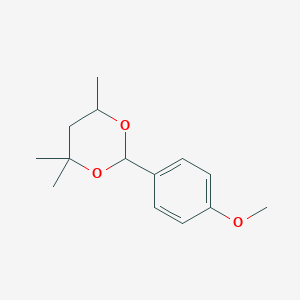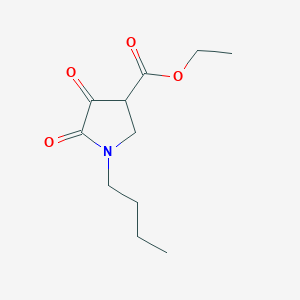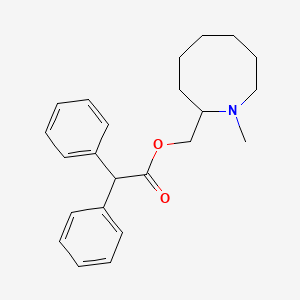
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole typically involves the bromination of imidazole. The process starts with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then subjected to N-alkylation using chloromethyl reagents such as chloromethyl ethyl ether in the presence of a base like triethylamine . The reaction conditions often involve solvents like benzene or dioxane and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium and dimethyl sulfate are commonly used.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other halogenated imidazoles and quaternary salts.
Biology: Halogenated imidazoles exhibit insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used as a fire-retardant agent and in the production of high-density ionic liquids.
Mechanism of Action
The mechanism of action of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound’s reactivity allows it to participate in various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is unique due to its specific halogenation pattern and the presence of a chloromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6595-57-9 |
|---|---|
Molecular Formula |
C4H2Br3ClN2 |
Molecular Weight |
353.24 g/mol |
IUPAC Name |
2,4,5-tribromo-1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H2Br3ClN2/c5-2-3(6)10(1-8)4(7)9-2/h1H2 |
InChI Key |
GLNKLGDFCWMYCO-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=C(N=C1Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





